molecular formula C17H13NO4S2 B2429935 2-(Phenylmethoxycarbonylamino)-4-thiophen-2-ylthiophene-3-carboxylic acid CAS No. 2287271-39-8

2-(Phenylmethoxycarbonylamino)-4-thiophen-2-ylthiophene-3-carboxylic acid

Cat. No.: B2429935
CAS No.: 2287271-39-8
M. Wt: 359.41
InChI Key: SVNVLXFAGQPVRK-UHFFFAOYSA-N
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Description

Phenylmethoxycarbonylamino compounds are a class of organic compounds that contain a phenyl group, a methoxy group, a carbonyl group, and an amino group . They are often used in the synthesis of various pharmaceuticals and other organic compounds .


Synthesis Analysis

The synthesis of similar compounds often involves several steps, including borylation, oxidation, nitration, esterification, and hydrogenation . The exact synthesis process can vary depending on the specific compound and the desired product .


Molecular Structure Analysis

The molecular structure of similar compounds often contains a phenyl group (a ring of six carbon atoms), a methoxy group (a carbon atom bonded to an oxygen atom, which is bonded to a hydrogen atom), a carbonyl group (a carbon atom double-bonded to an oxygen atom), and an amino group (a nitrogen atom bonded to one or more hydrogen atoms) .


Chemical Reactions Analysis

Phenylmethoxycarbonylamino compounds can participate in various chemical reactions. For example, they can undergo Suzuki–Miyaura coupling, a type of cross-coupling reaction that forms a carbon-carbon bond .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For similar compounds, properties such as molecular weight, solubility, melting point, and boiling point can be determined .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific structure and properties. For similar compounds, safety data sheets provide information on hazards, safe handling practices, and emergency procedures .

Properties

IUPAC Name

2-(phenylmethoxycarbonylamino)-4-thiophen-2-ylthiophene-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO4S2/c19-16(20)14-12(13-7-4-8-23-13)10-24-15(14)18-17(21)22-9-11-5-2-1-3-6-11/h1-8,10H,9H2,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVNVLXFAGQPVRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=C(C(=CS2)C3=CC=CS3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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